molecular formula C13H16FNO B1593356 N-Cyclohexyl 3-fluorobenzamide CAS No. 2267-94-9

N-Cyclohexyl 3-fluorobenzamide

Cat. No.: B1593356
CAS No.: 2267-94-9
M. Wt: 221.27 g/mol
InChI Key: NXPPOGYXWKNMKS-UHFFFAOYSA-N
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Description

N-Cyclohexyl 3-fluorobenzamide is an organic compound with the molecular formula C₁₃H₁₆FNO It is a derivative of benzamide, where the amide nitrogen is substituted with a cyclohexyl group and the benzene ring is substituted with a fluorine atom at the meta position

Scientific Research Applications

N-Cyclohexyl 3-fluorobenzamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor in the development of novel compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Target of Action

N-Cyclohexyl 3-fluorobenzamide is an aromatic amide The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that the compound forms hydrogen bonds with its neighboring molecules . This interaction could potentially influence the activity of the compound’s targets, leading to changes in their function.

Result of Action

The compound’s ability to form hydrogen bonds suggests that it may have an impact at the molecular level, potentially influencing the function of its targets

Action Environment

The action of this compound can be influenced by various environmental factors such as temperature, solvent, and pH These factors can affect the compound’s conformation and, consequently, its interaction with its targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl 3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with cyclohexylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

The reaction can be represented as follows:

3-Fluorobenzoic acid+CyclohexylamineDCCN-Cyclohexyl 3-fluorobenzamide+Dicyclohexylurea\text{3-Fluorobenzoic acid} + \text{Cyclohexylamine} \xrightarrow{\text{DCC}} \text{this compound} + \text{Dicyclohexylurea} 3-Fluorobenzoic acid+CyclohexylamineDCC​N-Cyclohexyl 3-fluorobenzamide+Dicyclohexylurea

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl 3-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be replaced by other substituents under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield 3-fluorobenzoic acid and cyclohexylamine.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of an electrophile.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄).

Major Products

    Substitution Reactions: Products depend on the nature of the substituent introduced.

    Hydrolysis: 3-Fluorobenzoic acid and cyclohexylamine.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

N-Cyclohexyl 3-fluorobenzamide can be compared with other similar compounds, such as:

    N-Cyclohexyl 4-fluorobenzamide: Similar structure but with the fluorine atom at the para position.

    N-Cyclohexyl 2-fluorobenzamide: Fluorine atom at the ortho position.

    N-Cyclohexyl benzamide: Lacks the fluorine substituent.

The uniqueness of this compound lies in the specific positioning of the fluorine atom, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

N-cyclohexyl-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPPOGYXWKNMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359422
Record name N-CYCLOHEXYL 3-FLUOROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2267-94-9
Record name N-CYCLOHEXYL 3-FLUOROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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